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Compound Name: SML-10-70-1

Cat. No.: B15496974 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of SML-10-70-1, a cell-

permeable prodrug of a covalent inhibitor targeting the K-Ras G12C mutant. The data

presented here is compiled from published research to facilitate an objective evaluation of its

selectivity against other potential cellular targets.

Executive Summary
SML-10-70-1 is a targeted covalent inhibitor designed to specifically modify the G12C mutant

of K-Ras, a critical oncogene in several cancers. Its active form, SML-8-73-1, binds to the

guanine-nucleotide binding pocket of K-Ras G12C. Cross-reactivity studies are crucial to

assess the potential for off-target effects and to understand the inhibitor's overall safety and

efficacy profile. This guide summarizes the available selectivity data for the active compound of

SML-10-70-1 and provides the methodologies used in these assessments.

Cross-Reactivity Data
The selectivity of the active form of SML-10-70-1 was evaluated using an in situ chemical

proteomics approach in MIA PaCa-2 human pancreatic carcinoma cell lysates, which are

homozygous for the K-Ras G12C mutation. The study aimed to identify off-target binding to

other GTP-binding proteins.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b15496974?utm_src=pdf-interest
https://www.benchchem.com/product/b15496974?utm_src=pdf-body
https://www.benchchem.com/product/b15496974?utm_src=pdf-body
https://www.benchchem.com/product/b15496974?utm_src=pdf-body
https://www.benchchem.com/product/b15496974?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15496974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Compound Concentration
% Inhibition of
Probe
Labeling

Notes

K-Ras G12C SML-8-73-1 100 µM Significant

Primary target,

demonstrating

effective

engagement.

Off-Target GTP-

binding Protein 1
SML-8-73-1 100 µM Moderate

Identity of the

protein is not

specified in the

source.

Off-Target GTP-

binding Protein 2
SML-8-73-1 100 µM Moderate

Identity of the

protein is not

specified in the

source.

Off-Target GTP-

binding Protein 3

(a small

GTPase)

SML-8-73-1 100 µM Moderate

The only other

small GTPase

showing

moderate

inhibition.

Other >100 GTP-

binding proteins
SML-8-73-1 100 µM Not significant

Demonstrates

high selectivity

for K-Ras G12C.

Data sourced from in situ proteomic-based chemical profiling experiments.[1][2]

Comparison with Alternatives
A direct comparison with a non-covalent control compound, SML-10-57-1, was performed to

distinguish the effects of covalent binding from non-specific interactions.
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Feature
SML-10-70-1 (Covalent
Inhibitor)

SML-10-57-1 (Non-
Covalent Control)

Mechanism
Covalently binds to Cys-12 of

K-Ras G12C

Lacks the electrophile for

covalent bond formation

Effect on K-Ras G12C

Protects K-Ras G12C from

subsequent labeling with

desthiobiotin-GTP

Does not protect K-Ras G12C

from probe labeling

Downstream Signaling
Attenuates Akt and Erk

phosphorylation at 100 µM

No significant effect on Akt and

Erk phosphorylation

This comparison highlights the importance of the covalent mechanism for the observed

biological effects.[3]

Experimental Protocols
In Situ GTPase Selectivity Profiling

This method was employed to assess the selectivity of the SML inhibitor across a wide range of

GTP-binding proteins in a cellular lysate context.[1][2]

Lysate Preparation: MIA PaCa-2 cell lysates, containing the K-Ras G12C mutant, were used.

Compound Incubation: The lysates were incubated with the SML inhibitor (100 µM) for 15

minutes.

Probe Labeling: A lysine-reactive GTP-biotin probe was added to the lysates. This probe

covalently labels GTP-binding proteins that are not protected by the inhibitor.

Enrichment and Detection: Biotinylated proteins were captured and identified using mass

spectrometry.

Data Analysis: The ability of the SML inhibitor to protect GTP-binding proteins from probe

labeling was quantified, with a reduction in labeling indicating binding of the inhibitor.
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Experimental Workflow for Selectivity Profiling
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Caption: Workflow for in situ chemical proteomics to determine inhibitor selectivity.

K-Ras Signaling Pathway Inhibition
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Caption: SML-10-70-1 inhibits downstream signaling by targeting active K-Ras G12C.
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Conclusion
The available data indicates that the active form of SML-10-70-1 is a highly selective inhibitor

of K-Ras G12C.[1][2][4] The in situ chemical proteomics profiling demonstrates minimal off-

target engagement among a large pool of cellular GTP-binding proteins.[1][2] The observed

downregulation of the Akt and Erk signaling pathways is consistent with on-target inhibition of

K-Ras.[3][5] These findings support the potential of SML-10-70-1 as a selective therapeutic

agent for cancers harboring the K-Ras G12C mutation. Further studies with broader kinase

panels and in diverse cellular models would provide a more comprehensive understanding of

its cross-reactivity profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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